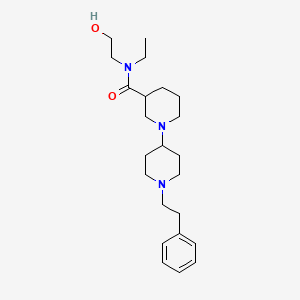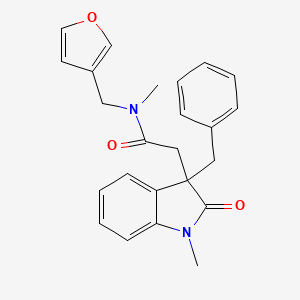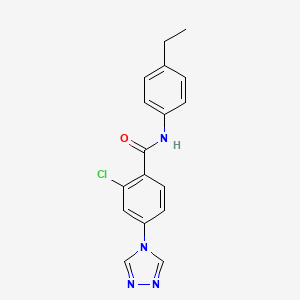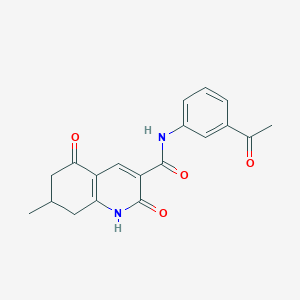![molecular formula C16H21NO3 B5303391 8-[(4-methylphenyl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5303391.png)
8-[(4-methylphenyl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-[(4-methylphenyl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane is a synthetic compound that belongs to the class of spirocyclic compounds. It has been studied for its potential applications in scientific research due to its unique chemical structure and properties. 5]decane.
Mecanismo De Acción
The mechanism of action of 8-[(4-methylphenyl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane is not fully understood. However, studies have shown that it interacts with biological targets through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The compound has been shown to have a high affinity for certain receptors and enzymes, which may be responsible for its biological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 8-[(4-methylphenyl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane are not well characterized. However, studies have shown that it has potential effects on various biological pathways, including inflammation, apoptosis, and cell signaling. The compound has also been shown to have potential antimicrobial and antifungal activity, making it a promising candidate for further research in these areas.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 8-[(4-methylphenyl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane in lab experiments is its unique spirocyclic structure, which may allow for specific interactions with biological targets. However, one limitation is the lack of information on its toxicity and potential side effects, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 8-[(4-methylphenyl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane. One direction is to further investigate its potential as a ligand in drug discovery, particularly for the treatment of inflammation and infectious diseases. Another direction is to explore its potential as a tool in chemical biology and biochemistry, particularly for the study of enzyme and receptor interactions. Additionally, further research is needed to characterize its toxicity and potential side effects, which may impact its use in scientific research.
Métodos De Síntesis
The synthesis of 8-[(4-methylphenyl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane involves the reaction of 4-methylbenzoyl chloride with 1,4-dioxa-8-azaspiro[4.5]decane in the presence of a base such as triethylamine. The reaction produces the desired compound in good yield and purity. The synthesis method has been optimized for large-scale production and is suitable for scientific research applications.
Aplicaciones Científicas De Investigación
8-[(4-methylphenyl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane has potential applications in scientific research due to its unique spirocyclic structure and properties. It has been studied for its potential use as a ligand in drug discovery and as a tool in chemical biology and biochemistry. The compound has been shown to interact with various biological targets, including enzymes and receptors, making it a promising candidate for further research.
Propiedades
IUPAC Name |
1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2-(4-methylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-13-2-4-14(5-3-13)12-15(18)17-8-6-16(7-9-17)19-10-11-20-16/h2-5H,6-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCMOKJPEXSEXRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)N2CCC3(CC2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-2-(4-methylphenyl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(benzylthio)-6-(3-chloro-4,5-dimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5303318.png)



![1-acetyl-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B5303363.png)
![1-{[1'-(pyridin-4-ylmethyl)-1,4'-bipiperidin-3-yl]carbonyl}piperidin-4-ol](/img/structure/B5303368.png)
![2-isopropyl-4-({[(4-methoxyphenyl)sulfonyl]oxy}imino)-5-methyl-2,5-cyclohexadien-1-one](/img/structure/B5303372.png)
![6-({[4-(2-oxo-1-pyrrolidinyl)benzyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B5303380.png)

![(4aS*,8aR*)-1-(3-hydroxypropyl)-6-[(2-methyl-1,3-thiazol-4-yl)acetyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5303405.png)


![3-[4-(2-chloro-6-fluorobenzyl)-1-piperazinyl]-1-[3-(difluoromethoxy)phenyl]-2-propen-1-one](/img/structure/B5303420.png)